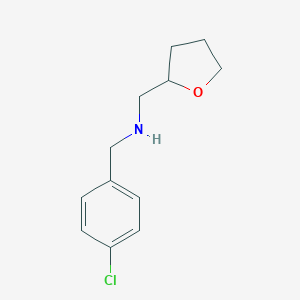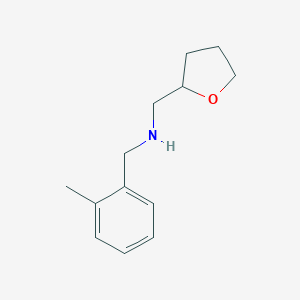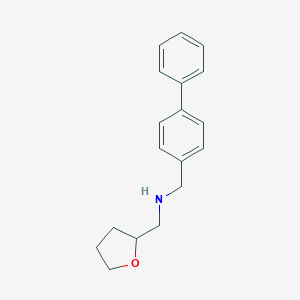
N-(4-anilinophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-anilinophenyl)benzamide, commonly known as ANB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.38 g/mol.
Mechanism of Action
The mechanism of action of ANB is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. ANB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. ANB has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
ANB has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, ANB has been shown to have anti-inflammatory and analgesic effects. ANB has also been shown to modulate the activity of ion channels and receptors in the nervous system, suggesting a potential role in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
ANB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily accessible for research. ANB is also stable under a wide range of conditions, allowing for long-term storage and use in various experiments.
However, ANB also has some limitations. It is relatively insoluble in water, making it difficult to use in aqueous solutions. ANB also has limited solubility in some organic solvents, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on ANB. One area of interest is the development of ANB-based fluorescent probes for the detection of other metal ions and biomolecules. Another area of research is the optimization of ANB's structure for use as an anticancer agent and neuroprotective agent. Finally, the development of ANB analogs with improved solubility and bioavailability is an area of ongoing research.
Synthesis Methods
The synthesis of ANB involves the reaction of 4-aminobenzamide and 4-bromoacetanilide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a temperature of 80-100°C. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
ANB has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. ANB has been shown to selectively bind to these metal ions and emit fluorescence, making it a useful tool for environmental monitoring and biomedical imaging.
Another area of research is the use of ANB as a potential anticancer agent. ANB has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. ANB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
5249-49-0 |
|---|---|
Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
N-(4-anilinophenyl)benzamide |
InChI |
InChI=1S/C19H16N2O/c22-19(15-7-3-1-4-8-15)21-18-13-11-17(12-14-18)20-16-9-5-2-6-10-16/h1-14,20H,(H,21,22) |
InChI Key |
GIXMMHJWAHQSSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
solubility |
1.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)

